molecular formula C12H10N4O2S2 B14724878 N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide CAS No. 6041-67-4

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide

Cat. No.: B14724878
CAS No.: 6041-67-4
M. Wt: 306.4 g/mol
InChI Key: CHWBXRZVOJPPPR-UHFFFAOYSA-N
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Description

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base, followed by cyclization with a thioamide . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide is unique due to its dual thiazole-benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological activities and applications in advanced materials .

Properties

CAS No.

6041-67-4

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide

InChI

InChI=1S/C12H10N4O2S2/c1-5(17)13-11-15-7-3-10-8(4-9(7)19-11)16-12(20-10)14-6(2)18/h3-4H,1-2H3,(H,13,15,17)(H,14,16,18)

InChI Key

CHWBXRZVOJPPPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)C

Origin of Product

United States

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